

JMV2959's impact on reward-seeking behaviors

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An In-depth Technical Guide on the Impact of JMV2959 on Reward-Seeking Behaviors

Introduction

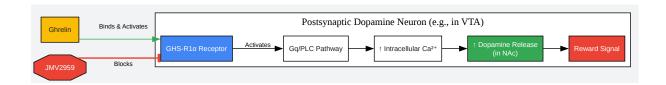
JMV2959 is a potent and selective antagonist for the Growth Hormone Secretagogue Receptor 1α (GHS-R1 α). The GHS-R1 α is the primary receptor for ghrelin, a peptide hormone known for its role in stimulating appetite and regulating energy homeostasis.[1][2][3] Beyond its metabolic functions, the ghrelin system, particularly the GHS-R1 α , is critically involved in the brain's reward circuitry.[2][4] This has led to extensive research into the therapeutic potential of GHS-R1 α antagonists like JMV2959 for treating substance use disorders (SUDs) and other conditions characterized by aberrant reward-seeking behaviors.[1][3][5] This document provides a comprehensive overview of the preclinical evidence detailing the effects of JMV2959 on reward-seeking, its mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action

JMV2959 functions as a competitive antagonist at the GHS-R1α, a G protein-coupled receptor with high constitutive activity.[1] By binding to this receptor, JMV2959 blocks the signaling cascade typically initiated by ghrelin. This action is particularly relevant in the mesolimbic dopamine system, a key neural pathway for processing reward and motivation.[4] The ventral tegmental area (VTA) and the nucleus accumbens (NAc), crucial components of this pathway, express GHS-R1α.[2][4] Ghrelin is known to modulate the activity of dopamine neurons in the VTA, thereby influencing dopamine release in the NAc.[4][6] JMV2959 attenuates the



rewarding effects of various substances by preventing this ghrelin-mediated enhancement of dopamine signaling.[4][6]



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Ghrelin signaling pathway and the antagonistic action of JMV2959.

Impact on Drug-Seeking Behaviors

Preclinical studies have consistently demonstrated that JMV2959 is effective in reducing seeking behaviors for a variety of addictive substances. A notable finding is its differential effect on drug-seeking versus drug-taking, suggesting a primary role in preventing relapse.[1][5][7]

Cocaine

JMV2959 has been shown to blunt cue-reinforced cocaine-seeking behavior.[1][5][7] However, it does not appear to alter cocaine self-administration at similar doses, indicating it may be more effective at preventing relapse than reducing ongoing use.[1][7] Some studies have found that higher doses can dose-dependently decrease cocaine self-administration.[8] The antagonist also reduces cocaine-induced dopamine release in the nucleus accumbens.[4]



Behavioral Model	JMV2959 Dose	Key Findings	Citations
Cue-Reinforced Seeking	2 mg/kg	Decreased active lever presses for cocaine cues.	[1]
Self-Administration	0.5, 1, 2 mg/kg	No significant alteration in the number of cocaine infusions or lever presses.	[1][7]
Self-Administration	0.3-6 mg/kg	Dose-dependently decreased cocaine self-administration.	[8]
Reinstatement	3, 6 mg/kg	Inhibited cocaine- seeking triggered by a cocaine prime.	[8]
Conditioned Place Preference	Not specified	Suppresses cocaine-induced CPP.	[1]

Opioids (Oxycodone, Morphine, Fentanyl)

Similar to its effects on cocaine, JMV2959 effectively suppresses cue-reinforced seeking for oxycodone without affecting its self-administration.[1][7] It also disrupts the reconsolidation of morphine reward memory, suggesting a long-lasting effect on preventing relapse.[2][9] For fentanyl, JMV2959 has been shown to reduce both self-administration and seeking behaviors, as well as fentanyl-induced CPP.[9][10]



Substance	Behavioral Model	JMV2959 Dose	Key Findings	Citations
Oxycodone	Cue-Reinforced Seeking	1, 2 mg/kg	Decreased active lever presses for oxycodone cues.	[1][7]
Oxycodone	Self- Administration	0.5, 1, 2 mg/kg	No significant alteration in oxycodone infusions.	[7]
Morphine	Conditioned Place Preference	6 mg/kg	Reduced environmental cue-induced CPP, disrupting memory reconsolidation.	[2]
Morphine	Dopamine Release	3, 6 mg/kg	Dose- dependently reduced morphine- induced dopamine release in the NAc shell.	
Fentanyl	Self- Administration	3 mg/kg	Significantly reduced active lever pressing and number of infusions.	[10]
Fentanyl	Conditioned Place Preference	Not specified	Reduced the manifestation and development of fentanyl-CPP.	[9][10]



Alcohol

The ghrelin system is strongly implicated in alcohol reward.[11] JMV2959 has been shown to block alcohol-induced dopamine release in the VTA and NAc shell.[6] It effectively reduces voluntary alcohol consumption, preference, and prevents the alcohol deprivation effect in rodents.[12][13][14]

Behavioral Model	JMV2959 Dose	Key Findings	Citations
Voluntary Intake (2- bottle choice)	1, 3 mg/kg	Decreased alcohol intake and preference after long-term consumption.	[12]
Voluntary Intake (2- bottle choice)	9, 12 mg/kg	Decreased ethanol intake. The higher dose also reduced water and food intake.	[15][16]
Dopamine Release (Microdialysis)	Not specified	Attenuated alcohol- induced dopamine release in the NAc.	[11]
Conditioned Place Preference	Not specified	Blocked the development of alcohol-induced CPP.	[11]
Alcohol Deprivation Effect	Not specified	Prevented the relapse-like drinking seen after a period of abstinence.	[12][14]

Other Substances

JMV2959's efficacy extends to other drugs of abuse, including methamphetamine and cannabinoids, primarily by attenuating their rewarding effects as measured by conditioned place preference.



| Substance | Behavioral Model | JMV2959 Dose | Key Findings | Citations | | :--- | :--- | :--- | | Methamphetamine | Conditioned Place Preference | 1, 3, 6 mg/kg | Dose-dependently reduced the expression of methamphetamine-induced CPP. |[9][17] | | THC (Cannabinoid) | Conditioned Place Preference | 1, 3 mg/kg | Dose-dependently attenuated the manifestation of THC-induced CPP. |[18] |

Impact on Food and Natural Reward-Seeking

Given ghrelin's primary role as a "hunger hormone," JMV2959 also impacts behaviors related to natural rewards like palatable food.

Food Intake and Preference

JMV2959 can reduce the intake of highly rewarding, palatable food without necessarily affecting standard chow consumption.[19] It also decreases operant responding for sucrose rewards, indicating a reduction in the motivation to work for palatable food.[20] However, at higher doses, it can lead to a more general reduction in food and water intake.[2][15][16]

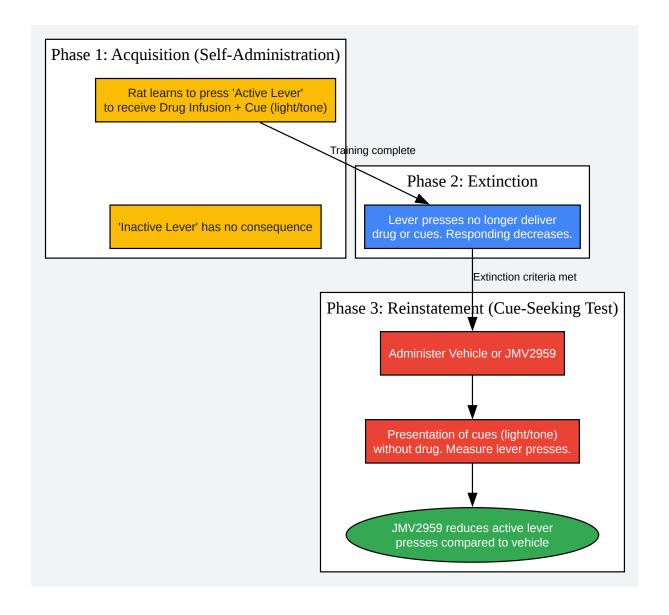


Behavioral Model	JMV2959 Dose	Key Findings	Citations
Food Intake (Rats)	6 mg/kg	Significantly less food intake and body weight gain compared to saline.	[2]
Food Intake (Mice)	9, 12 mg/kg	Decreased food intake. The 12 mg/kg dose also reduced water and ethanol intake.	[15][16]
Sucrose Self- Administration	3 mg/kg	Significantly decreased operant responding for sucrose pellets.	[20]
Food-Induced CPP	1 mg/kg	Prevented the development of CPP induced by chocolate pellets.	
Natural Reward Preference	6 mg/kg	No significant difference in sucrose preference, though a trend was noted.	[2]

Experimental Protocols Intravenous Self-Administration (IVSA) and Cue-Seeking

This model assesses the reinforcing properties of a drug and the motivation to seek it. Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug. To test for seeking behavior (relapse model), the drug is withheld, and lever pressing in response to drug-associated cues is measured after a period of abstinence.





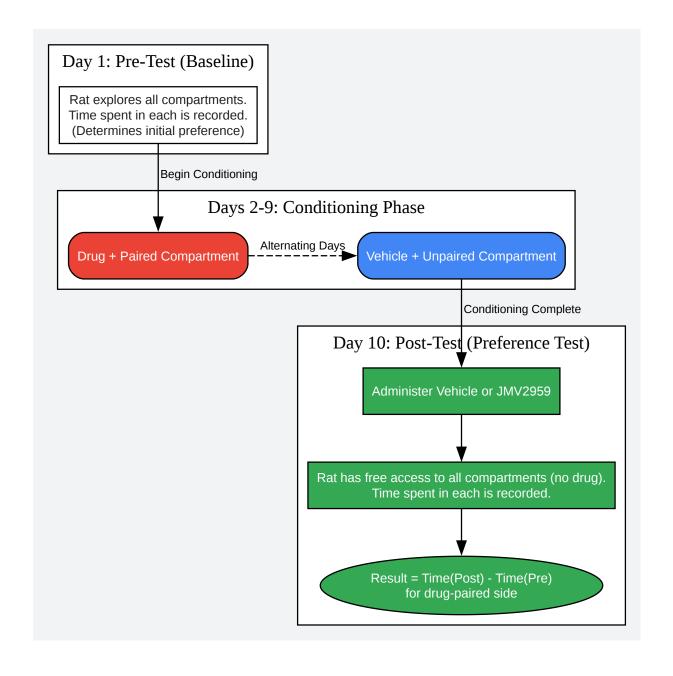
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Workflow for intravenous self-administration and cue-seeking tests.

Conditioned Place Preference (CPP)

CPP is used to measure the rewarding effects of a drug by assessing an animal's preference for an environment that has been previously paired with the drug experience. The test involves three phases: pre-conditioning (baseline preference), conditioning (pairing specific environments with drug or vehicle), and post-conditioning (testing preference).





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Experimental workflow for the Conditioned Place Preference (CPP) paradigm.

Conclusion

The GHS-R1 α antagonist JMV2959 consistently demonstrates efficacy in reducing reward-seeking behaviors across a range of substances, including cocaine, opioids, and alcohol, as well as for palatable foods. Its primary impact appears to be on the motivation and craving that drive relapse (i.e., "seeking") rather than on the consumption of the substance itself (i.e., "taking"), although effects on consumption can be seen.[1][7] This is achieved by blocking



ghrelin's ability to modulate the mesolimbic dopamine system.[4][6] These preclinical findings strongly support the ghrelin system as a viable pharmacological target and position JMV2959 and similar GHS-R1 α antagonists as promising candidates for the development of novel therapeutics for substance use disorders.

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Foundational & Exploratory





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